molecular formula C14H12N2O4 B14621017 Benzoic acid, 4-((4-methoxyphenyl)azoxy)- CAS No. 57107-52-5

Benzoic acid, 4-((4-methoxyphenyl)azoxy)-

Katalognummer: B14621017
CAS-Nummer: 57107-52-5
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: HGULEWNVVSFQPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-((4-methoxyphenyl)azoxy)- is an organic compound with a complex structure that includes a benzoic acid moiety and a methoxyphenyl azoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((4-methoxyphenyl)azoxy)- typically involves the reaction of 4-methoxyphenylhydrazine with benzoic acid derivatives under oxidative conditions. Common oxidizing agents used in this synthesis include hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-((4-methoxyphenyl)azoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the azoxy group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-((4-methoxyphenyl)azoxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-((4-methoxyphenyl)azoxy)- involves its interaction with various molecular targets. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. This compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzoic acid, 4-methoxy-
  • 4-Methoxybenzoic acid
  • 4-Methoxyphenylhydrazine

Uniqueness

Benzoic acid, 4-((4-methoxyphenyl)azoxy)- is unique due to the presence of both the benzoic acid and methoxyphenyl azoxy groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

57107-52-5

Molekularformel

C14H12N2O4

Molekulargewicht

272.26 g/mol

IUPAC-Name

4-[(4-methoxyphenoxy)diazenyl]benzoic acid

InChI

InChI=1S/C14H12N2O4/c1-19-12-6-8-13(9-7-12)20-16-15-11-4-2-10(3-5-11)14(17)18/h2-9H,1H3,(H,17,18)

InChI-Schlüssel

HGULEWNVVSFQPC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)ON=NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.